molecular formula C15H24 B1254177 Guaia-4,6-diene

Guaia-4,6-diene

Cat. No. B1254177
M. Wt: 204.35 g/mol
InChI Key: HLXDFKWNOTZIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guaia-4,6-diene is a bicyclic sesquiterpene that is 1,2,6,7,8,8a-hexahydroazulene carrying an isopropyl substituent at position 5 as well as two methyl substituents at positions 5 and 8. It has a role as a plant metabolite. It is a sesquiterpene, a polycyclic olefin and a carbobicyclic compound.

Scientific Research Applications

Semisynthesis and Microbial Engineering

Guaia-4,6-diene is utilized as a starting material in the semisynthetic production of potent compounds such as transient receptor potential canonical (TRPC) channel agonist englerin A. It has been engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae for efficient production, combining synthetic biology and chemical synthesis for economical production of englerin A and its analogues (Siemon et al., 2020).

Biomimetic Conversions

Research on guaia-4,6-diene includes its transformation into other compounds like hanalpinol through processes like autooxidation and photosensitized oxidation. This transformation, observed in the rhizomes of Alpinia japonica, offers insights into biogenetic pathways and biomimetic conversions (Morita et al., 1988).

Isolation from Natural Sources

Studies have also focused on isolating various guaiane sesquiterpenes, including guaia-4,6-diene, from natural sources like agarwood. These isolations help in understanding the chemical composition and potential applications of these natural products (Ishihara et al., 1991).

Medicinal and Biological Applications

In the field of medicine and biology, guaia-4,6-diene's derivatives have been investigated for their cytotoxic properties. Some compounds derived from guaia-4,6-diene have shown inhibitory activity against cancer cell lines, highlighting their potential in cancer research (Zaghloul et al., 2014).

properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

3,8-dimethyl-5-propan-2-yl-1,2,6,7,8,8a-hexahydroazulene

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-11,14H,5-8H2,1-4H3

InChI Key

HLXDFKWNOTZIEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC2=C(CCC12)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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